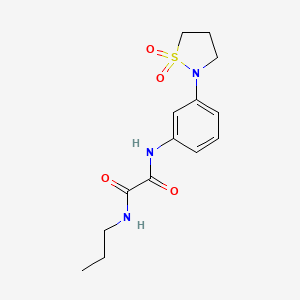

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

HIV-1 Protease Inhibitors

Research on HIV-1 protease inhibitors incorporating N-phenyloxazolidinone-5-carboxamides highlights the significance of oxazolidinone derivatives in designing potent antiviral agents. These compounds, by inhibiting the HIV-1 protease, offer a strategic approach to combat HIV, demonstrating potent inhibitory activities and effectiveness against multidrug-resistant strains. The structural analysis and synthesis of these inhibitors provide valuable insights into the molecular interactions critical for their high affinity and specificity towards the target enzyme (Ali et al., 2006).

IDO1 Inhibition for Cancer Therapy

The design and synthesis of 4-aryl-1,2,3-triazoles as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) reflect the therapeutic potential of oxazolidinone derivatives in cancer treatment. IDO1, involved in immune escape mechanisms in cancer, presents a target for novel anticancer drugs. The research demonstrates the use of computational methods to enhance ligand potency, yielding nanomolar inhibitors that are selective, non-toxic, and efficient in both enzymatic and cellular assays, indicating a promising direction for cancer therapy research (Röhrig et al., 2012).

Protein Kinase CK2 Inhibitors

The development of 2-phenylisothiazolidin-3-one-1,1-dioxides as inhibitors of human protein kinase CK2 showcases the application of isothiazolidinone derivatives in targeting key enzymes involved in cell regulation and cancer. By synthesizing and evaluating a series of these derivatives, researchers identified potent inhibitors, highlighting the potential of such compounds in developing anticancer therapies (Chekanov et al., 2014).

Anticancer and Antiviral Activities

Further studies on oxazolidinone and isothiazolidinone derivatives, including their synthesis, antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities, provide a broad overview of the potential applications of these compounds in medicinal chemistry. The ability to synthesize compounds with significant activity against various pathogens and cancer cells underlines the versatility and importance of oxazolidinone derivatives in developing new therapeutic agents (Saundane & Walmik, 2013).

Mechanism of Action

Target of Action

The primary target of N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapeutics .

Mode of Action

As a cdk2 inhibitor, it likely binds to the atp-binding pocket of cdk2, preventing atp from binding and thus inhibiting the kinase activity of cdk2 . This inhibition disrupts the normal progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from replicating its DNA and dividing . The downstream effects of this disruption can include apoptosis or programmed cell death .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of CDK2. This inhibition can disrupt the cell cycle, potentially leading to cell cycle arrest and apoptosis . These effects could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

properties

IUPAC Name |

N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-propyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4S/c1-2-7-15-13(18)14(19)16-11-5-3-6-12(10-11)17-8-4-9-22(17,20)21/h3,5-6,10H,2,4,7-9H2,1H3,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVWTWXHOOKFGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1-(1-methylpiperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2763289.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2763296.png)

![5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2763297.png)

![methyl 2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2763301.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2763302.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2763304.png)

![4-butoxy-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2763310.png)

![N-(furan-2-ylmethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2763311.png)